Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-
Description
Chemical Structure and Properties The compound Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- (CAS: 606113-44-4) features a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups at positions 5, 2, and 4. The thioether linkage connects the pyrimidine ring to an acetamide group, which is further substituted with a 2-methylphenyl moiety. Its molecular formula is C₂₀H₂₁N₃O₂S₂, with a molecular weight of 399.53 g/mol .
Key physicochemical properties include:
- Density: 1.29 g/cm³
- LogP: 4.876 (indicating high lipophilicity)
- Solubility: 2.193 mg/L at 25°C (poor aqueous solubility) .
Properties
Molecular Formula |
C19H21N3OS2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS2/c1-5-14-12(3)25-19-17(14)18(20-13(4)21-19)24-10-16(23)22-15-9-7-6-8-11(15)2/h6-9H,5,10H2,1-4H3,(H,22,23) |
InChI Key |
WYKYEPWWENJVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[2,3-D]pyrimidine Core
- The key heterocyclic core, thieno[2,3-D]pyrimidine, is constructed via cyclization reactions of suitable precursors. This often involves condensation of substituted thiophene derivatives with amidine or related nitrogen-containing reagents under controlled heating and solvent conditions.
- Alkyl substituents such as ethyl and methyl groups at positions 5, 2, and 6 of the thieno ring are introduced either before or during the cyclization step through selective alkylation using alkyl halides or other alkylating agents.
Acetamide Formation via Acylation
- The final acetamide group is introduced by acylation of the amino-substituted intermediate using acetic anhydride or acetyl chloride.
- This step typically occurs under mild conditions with a base catalyst to ensure selective formation of the acetamide without over-acylation or degradation.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Thieno[2,3-D]pyrimidine ring formation | Cyclization | Substituted thiophene derivatives, amidines, heat, polar aprotic solvents | Alkyl groups introduced via alkyl halides |
| Alkylation for ethyl/methyl groups | Alkylation | Alkyl halides (e.g., ethyl bromide, methyl iodide), base (e.g., K2CO3) | Selective mono-alkylation preferred |
| Thioether bond formation | Nucleophilic substitution | Thiol derivative + haloacetamide, base (e.g., NaH or KOH), inert atmosphere | Avoid oxidation of thiol to disulfides |
| Acetamide group introduction | Acylation | Acetic anhydride or acetyl chloride, base catalyst (e.g., pyridine) | Mild temperature to prevent side reactions |
Industrial Scale Optimization
- Large-scale synthesis adapts the above route with process intensification techniques such as continuous flow reactors to improve yield and reproducibility.
- Catalysts and optimized solvents are employed to reduce reaction times and enhance selectivity.
- High-throughput screening assists in identifying optimal reaction parameters for each step.
- Purification methods such as recrystallization or chromatography are scaled accordingly to maintain compound purity.
Chemical Reaction Analysis Relevant to Preparation
Nucleophilic Substitution
- The key step forming the thioether bond is a nucleophilic substitution where the sulfur nucleophile attacks an electrophilic carbon of a haloacetamide, forming the sulfanyl linkage critical to the target molecule.
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form thieno[2,3-D]pyrimidine core | Substituted thiophene, amidines, heat | Formation of heterocyclic core |
| 2 | Alkylation to introduce ethyl/methyl groups | Alkyl halides, base | Selective alkyl substitution |
| 3 | Thioether bond formation | Thiol derivative, haloacetamide, base | Thioether linkage established |
| 4 | Acylation to form acetamide group | Acetic anhydride, base catalyst | Final acetamide product obtained |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Research indicates that Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- exhibits several notable biological activities:
Antimicrobial Properties
Compounds with similar thieno[2,3-D]pyrimidine structures have shown significant antimicrobial effects against various pathogens. Acetamide may inhibit bacterial growth by interacting with specific enzymes involved in bacterial metabolism.
Anticancer Effects
Preliminary studies suggest that this compound may have the potential to modulate cancer cell growth. It appears to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A study conducted on compounds similar to Acetamide demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with thienopyrimidine derivatives .
Case Study 2: Anticancer Potential
In vitro studies revealed that Acetamide could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acetamide derivatives with thieno/pyrimidine backbones exhibit variations in substituents, which influence their physicochemical and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity: The target compound and its 3-acetylphenyl analog share identical LogP values (4.876), suggesting that the position of the methyl group (2-methylphenyl vs.
Solubility Trends :
- The target compound’s poor solubility (2.193 mg/L) aligns with its high LogP, a common trait in lipophilic heterocycles. Similar analogs (e.g., 5.6 , 5.7 ) lack solubility data, but their higher melting points (>230°C) suggest strong crystal lattice forces, further limiting solubility .
Synthetic Routes: The target compound’s synthesis likely follows methods analogous to 5.6 and 5.7, where alkylation of thiopyrimidines with chloroacetamides is employed (e.g., using sodium methylate as a base) .
Biological Implications :
- While pharmacological data for the target compound is absent, structural analogs like 5.6 and 5.7 are often explored for kinase inhibition or antimicrobial activity due to their pyrimidine-thioacetamide scaffolds . The 2-methylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs .
Table 2: NMR Spectral Comparison
Biological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C18H20N3OS2
- Molecular Weight : 377.499 g/mol
- CAS Number : 606113-52-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique thieno[2,3-D]pyrimidine core allows it to modulate biological pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling and proliferation.
- Receptor Modulation : The compound can interact with cellular receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has indicated several biological activities associated with Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-:
-
Antimicrobial Activity : Compounds with similar thieno[2,3-D]pyrimidine structures have demonstrated significant antimicrobial properties against various pathogens.
Pathogen Type Activity Bacteria Effective against Gram-positive and Gram-negative strains Fungi Exhibits antifungal properties -
Anticancer Properties : Studies suggest potential anticancer effects through the inhibition of tumor growth and metastasis.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
-
Anti-inflammatory Effects : Related compounds have been noted for their ability to inhibit COX enzymes, reducing inflammation.
- IC50 Values : Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs such as celecoxib.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of Acetamide derivatives. For instance:
- A study published in RSC Advances reported that thieno[2,3-D]pyrimidine derivatives exhibited potent anti-inflammatory activity by suppressing COX-2 expression with IC50 values around .
- Molecular docking studies have predicted favorable interactions between this compound and key biological targets involved in disease processes .
Comparative Analysis
When compared to similar compounds, Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- stands out due to its specific functional groups that enhance its reactivity and biological profile.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- | Similar thieno[2,3-D]pyrimidine core | Anticancer and antimicrobial |
| Propanoic acid derivative | Similar core but different substituents | Limited biological activity |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (as in ) are formed by reacting thiol-containing intermediates (e.g., thienopyrimidine derivatives) with chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF).
- Key Characterization Steps :
- ¹H NMR : Confirm the presence of critical protons (e.g., NHCO at δ ~10.10 ppm, aromatic protons in δ 7.0–8.0 ppm, and methyl groups at δ ~2.19 ppm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, N, S percentages (e.g., C: 45.29% found vs. 45.36% calculated) .
- LC-MS : Use m/z values to confirm molecular ion peaks (e.g., [M+H]+ at 344.21 or 362.0) .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance:
- Reaction Path Search : Simulate intermediates and energy barriers for thioether bond formation (as in ).
- Solvent Effects : Use COSMO-RS models to predict solvent compatibility (e.g., DMF vs. THF) for yield improvement.
- Experimental Feedback Loop : Integrate computational predictions with empirical data (e.g., TLC monitoring from ) to refine conditions iteratively .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- High-Resolution LC-MS : Detect isotopic patterns and confirm molecular weight (e.g., m/z 362.0 [M+H]+ in ).
- Melting Point Analysis : Compare observed mp (e.g., 202–203°C in ) with literature to identify impurities.
- Elemental Analysis : Resolve discrepancies in C/N/S content (e.g., S: 9.30% found vs. 9.32% calculated in ) .
Advanced: How to resolve contradictions in spectroscopic or yield data across studies?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar analogs (e.g., vs. 5 for pyrimidine proton environments).
- Replicate Under Standardized Conditions : Control variables like solvent purity (e.g., DMSO-d6 drying) and reaction time (monitored via TLC in ).
- Statistical Analysis : Apply multivariate regression to identify factors (e.g., temperature, catalyst loading) causing yield variations (e.g., 50% vs. 56% in ) .
Advanced: What strategies enable pharmacological profiling of this compound and its analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., ’s C20H21N3O2S2 derivatives) to explore substituent effects on bioactivity.
- In Silico Screening : Use molecular docking to predict binding affinity to targets (e.g., kinase enzymes).
- In Vitro Assays : Test hypoglycemic activity (as in ) or cytotoxicity using standardized cell lines .
Basic: How to troubleshoot low yields during synthesis?
Methodological Answer:
- Intermediate Isolation : Purify thienopyrimidine precursors (e.g., via column chromatography) before coupling.
- Reaction Monitoring : Use TLC (as in ) to track progress and adjust stoichiometry.
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity of thiol groups .
Advanced: What are best practices for data management and reproducibility?
Methodological Answer:
- Chemical Software : Implement tools like electronic lab notebooks (ELNs) for metadata tracking (e.g., solvent batches, instrument calibration).
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., PubChem deposition in ).
- Encryption Protocols : Secure sensitive data (e.g., proprietary synthetic routes) using blockchain-based platforms .
Advanced: How to design stable formulations for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
